![molecular formula C27H34N2O6 B6162879 (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid CAS No. 2237216-41-8](/img/no-structure.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.6. The purity is usually 95.
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Scientific Research Applications
- Application : These azides serve as coupling agents in peptide synthesis, facilitating the assembly of complex peptide sequences. Their stability at room temperature and in aqueous conditions makes them valuable tools for constructing peptides with precision .
- Application : Researchers use these azides for bioconjugation reactions, labeling biomolecules, and studying protein-protein interactions. The tert-Bu group enhances the compatibility of azides with biological systems .
- Application : Medicinal chemists utilize these azides to create libraries of compounds for high-throughput screening. Their stability and ease of handling make them suitable for drug development .
- Application : Researchers functionalize surfaces (e.g., nanoparticles, polymers) with Fmoc amino acid azides, enabling controlled immobilization of biomolecules, drug delivery, and biosensors .
- Application : These azides are valuable components in click chemistry, which enables specific and bioorthogonal labeling of biomolecules. Their stability and compatibility with other functional groups enhance their utility in this context .
- Application : Researchers use Fmoc amino acid azides to introduce specific modifications into proteins. By targeting specific amino acid residues, they can label proteins with probes, fluorophores, or other functional moieties .
Peptide Synthesis
Chemical Biology and Bioconjugation
Drug Discovery and Medicinal Chemistry
Materials Science and Surface Modification
Click Chemistry and Bioorthogonal Reactions
Protein Engineering and Site-Specific Labeling
Mechanism of Action
Target of Action
The compound contains aFluoren-9-ylmethoxy)carbonyl (Fmoc) group , which is commonly used in peptide synthesis as a protective group for amino acids . Therefore, it’s likely that this compound interacts with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Given the presence of the fmoc group, it can be inferred that this compound might be involved in thesynthesis of peptides . The Fmoc group is typically removed under basic conditions, allowing the free amino group to participate in peptide bond formation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis and protein modification . The downstream effects would depend on the specific peptides or proteins being synthesized or modified, which could have a wide range of biological effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the removal of the Fmoc group requires basic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the protected fluorenylmethoxycarbonyl (Fmoc) amino acid. The tert-butoxycarbonyl (Boc) protecting group is then removed, and the Fmoc group is deprotected to yield the final product.", "Starting Materials": [ "L-lysine", "tert-butyl chloroformate", "9H-fluorene-9-methanol", "diisopropylethylamine", "N,N-dimethylformamide", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "trifluoroacetic acid", "methanol", "dichloromethane" ], "Reaction": [ "Protect the carboxylic acid group of L-lysine with tert-butyl chloroformate in the presence of diisopropylethylamine and N,N-dimethylformamide to yield the tert-butyl ester derivative.", "Protect the amine group of L-lysine with the Boc group using Boc anhydride and diisopropylethylamine in dichloromethane to yield the Boc-protected amino acid derivative.", "Protect the hydroxyl group of 9H-fluorene-9-methanol with the Fmoc group using Fmoc-OSu and diisopropylethylamine in N,N-dimethylformamide to yield the Fmoc-protected amino acid derivative.", "Couple the Boc-protected L-lysine derivative with the Fmoc-protected 9H-fluorene-9-methanol derivative using dicyclohexylcarbodiimide and N-hydroxysuccinimide in N,N-dimethylformamide to yield the protected dipeptide derivative.", "Remove the Boc protecting group using trifluoroacetic acid in methanol to yield the deprotected dipeptide derivative.", "Deprotect the Fmoc group using piperidine in N,N-dimethylformamide to yield the final product, (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid." ] } | |
CAS RN |
2237216-41-8 |
Product Name |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid |
Molecular Formula |
C27H34N2O6 |
Molecular Weight |
482.6 |
Purity |
95 |
Origin of Product |
United States |
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